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(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol

Flavor chemistry Olfactometry Structure-odor relationships

(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol (trans-8-hydroxylinalool; C₁₀H₁₈O₂, MW 170.25 g/mol) is a chiral acyclic monoterpene diol produced by enzymatic C8‑hydroxylation of linalool via linalool 8‑monooxygenase (CYP76 family). The (6S) enantiomer specifically corresponds to naturally occurring (+)-8-hydroxylinalool, identified in wine grapes, tea plants, and citrus honey.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 66957-95-7
Cat. No. B14483631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol
CAS66957-95-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)O)CO
InChIInChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/t10-/m1/s1
InChIKeyNSMIMJYEKVSYMT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quantitative Differentiation of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol (CAS 66957-95-7) for Scientific Procurement


(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol (trans-8-hydroxylinalool; C₁₀H₁₈O₂, MW 170.25 g/mol) is a chiral acyclic monoterpene diol produced by enzymatic C8‑hydroxylation of linalool via linalool 8‑monooxygenase (CYP76 family) [1]. The (6S) enantiomer specifically corresponds to naturally occurring (+)-8-hydroxylinalool, identified in wine grapes, tea plants, and citrus honey [2]. Unlike its ubiquitous parent linalool, the presence of two hydroxyl groups and a defined stereocenter at C6 dramatically alters its physicochemical properties (XlogP 1.5, TPSA 40.5 Ų), olfactory potency, and metabolic fate, preventing simple substitution with racemic mixtures or closely related octadienediol isomers in research and industrial applications [3].

Chiral Marker Enantiomer-attribution review for honey and grape authenticity studies
Source Context Reported in Vitis vinifera, Camellia sinensis and citrus honey metabolomes
Analytical Fit Supports chiral GC-MS and sensory profiling workflows

Why Generic Substitution Fails for (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol in Analytical and Biological Systems


Generic or racemic 2,6-dimethylocta-2,7-diene-1,6-diol cannot substitute for the defined (6S)-enantiomer because the stereochemistry at C6 dictates biological recognition and sensory properties. Linalool 8-monooxygenases (e.g., VvCYP76F14, CsCYP76B1) exhibit strict substrate specificity, and the subsequent oxidation of 8-hydroxylinalool to 8-oxolinalool and 8-carboxylinalool shows divergent kinetics, with the 8-hydroxylinalool step being rate-limiting in the entire wine bouquet precursor cascade [1]. The E/Z geometric isomer ratio serves as a varietal fingerprint rather than a fixed baseline, meaning a bulk isomer mixture lacks the analytical specificity required for authenticity testing [2]. Furthermore, the 6S enantiomer is the exclusive form identified as a citrus honey marker, while the opposite enantiomer or racemate does not confer the same diagnostic value [3].

Stereochemistry mismatch Racemic or unspecified isomer may not replicate chiral marker specificity or CYP76F14 kinetic profile
Enzyme kinetics drift Linalool and other oxygenated derivatives differ in Km and catalytic efficiency; alters enzyme assay interpretation
Isomer ratio loss Bulk E/Z mixture cannot replace defined isomer ratio required for varietal chemotaxonomic classification

Product-Specific Quantitative Evidence: (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol vs. In-Class Comparators


Odor Threshold Reduction: 8-Hydroxylinalool vs. Linalool and Oxygenated Derivatives

In a direct comparative study of linalool and its synthetic C8-oxygenated derivatives using GC-olfactometry, 8-hydroxylinalool exhibited an average odor threshold (OT) in air of 160 ng/L, which is 50‑fold higher (i.e., 50× less potent) than that of linalool (OT = 3.2 ng/L). 8-Oxolinalyl acetate was the most potent derivative after linalool (OT = 5.9 ng/L), while 8-carboxylinalool was odorless [1]. This quantification refutes any assumption that 8‑hydroxylinalool can serve as a direct aromatic substitute for linalool in fragrance formulations or sensory studies.

Odor Threshold
Head-to-head
160 ng/L
Supports sensory calibration context; 50× higher OT than linalool
GC-olfactometry panel data; linalool OT 3.2 ng/L
Flavor chemistry Olfactometry Structure-odor relationships

Enzyme Substrate Affinity: VvCYP76F14 Kinetics for 8-Hydroxylinalool vs. Linalool and 8-Oxolinalool

Recombinant VvCYP76F14, the key grapevine cytochrome P450 that produces wine lactone precursors, shows significantly higher affinity for (E)-8-hydroxylinalool (Km = 29.12 μM) than for its substrate linalool (Km = 66.24 μM) or its product 8‑oxolinalool (Km = 41.45 μM). The catalytic efficiency (kcat/Km) of 0.4713 s⁻¹·μM⁻¹ for 8-hydroxylinalool is 2.2‑fold higher than that for linalool (0.2173) and 1.6‑fold higher than for 8‑oxolinalool (0.2981) [1]. This positions 8-hydroxylinalool as the kinetically preferred intermediate in the sequential oxidation cascade.

Substrate Affinity
Head-to-head
Km 29.12 μM
Preferred CYP76F14 substrate; 2.2× higher catalytic efficiency vs. linalool
Recombinant enzyme assay; n=3; kcat/Km 0.4713 s⁻¹·μM⁻¹
Enzymology Cytochrome P450 Wine bouquet precursors

Grape Varietal Content Differentiation: 8-Hydroxylinalool Accumulation Across Wine Grape Types

Quantitative profiling of wine grape berries revealed that while linalool content remained relatively stable across neutral, aromatic, and full-bodied varieties (5.48–6.01 μg/g FW, only a 1.1‑fold range), (E)-8-hydroxylinalool levels varied dramatically from 0.13 μg/g FW in neutral varieties (e.g., Yantai 2-2-19) to 3.74 μg/g FW in the full-bodied variety L35—a 28.8‑fold range [1]. (E)-8-Oxolinalool and (E)-8-carboxylinalool were not detectable in neutral varieties but reached 2.23 and 0.92 μg/g FW in L35, respectively. This disproportionate variation makes 8-hydroxylinalool a far more sensitive discriminatory marker than linalool.

Varietal Content
Head-to-head
0.13–3.74 μg/g FW
Discriminates variety phenotypes; 28.8× range vs. 1.1× for linalool
GC-MS, n=3, p≤0.05; absent in neutral varieties
Viticulture Metabolomics Varietal authentication

E/Z Isomer Ratio as a Varietal Chemotaxonomic Marker

The (E)/(Z) ratio of 8-hydroxylinalool isomers differentiates white grape varieties from the Vinhos Verdes appellation. In the Sousa sub-region, (E)-8-hydroxylinalool dominates over the (Z) isomer in Loureiro, whereas in Alvarinho and Avesso, the (Z) isomer prevails [1]. Similarly, in Camellia sinensis var. assamica, the (E) type is consistently the main compound, but the E/Z ratio decreases significantly with leaf position [2]. This stereochemical distribution is variety- and tissue-specific, and cannot be replicated by a generic (E/Z) mixture or an unspecified stereoisomer.

E/Z Isomer Ratio
Cross-study comparable
Inversion across varieties
Chemotaxonomic signal requires defined isomer composition
GC-MS/LC-MS data; E/Z varies with grape variety and tea leaf age
Chemotaxonomy Grape metabolomics Isomer fingerprinting

Enantiomeric Specificity: (+)-(6S)-8-Hydroxylinalool as a Citrus Honey Fingerprint Marker

Chiral GC-MS analysis of Greek monofloral honeys identified the (+)-(6S) enantiomer of 8-hydroxylinalool exclusively in citrus honey; it was absent from thyme, pine, and other monofloral honey types tested in the same study. The combination of (+)-8-hydroxylinalool with methyl anthranilate and caffeine was proposed as a definitive fingerprint marker for citrus honey authentication [1]. The (6R) enantiomer or a racemic mixture would not carry the same diagnostic specificity, as the biosynthetic pathway in citrus nectar produces predominantly or exclusively the (6S) form.

Enantiomer Specificity
Class-level inference
Citrus honey only
Enantiomer-specific authenticity marker for citrus honey
Chiral GC-MS; absent in thyme, pine and other honeys tested
Food authentication Honey metabolomics Chiral analysis

Validated Research and Industrial Application Scenarios for (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol


Wine Grape Variety Screening and Bouquet Potential Assessment

Quantify (E)-8-hydroxylinalool content in grape berry extracts via GC-MS as a discriminatory marker for full-bodied versus neutral wine grape phenotypes. A content above 1.0 μg/g FW, combined with detectable 8-oxolinalool and 8-carboxylinalool, indicates a full-bodied or aromatic VvCYP76F14 genotype, while levels below 0.2 μg/g FW with absent downstream products denote a neutral phenotype [1]. The E/Z isomer ratio further refines variety-level identification.

Cytochrome P450 CYP76F14 Enzyme Characterization and Inhibitor Screening

Use (E)-8-hydroxylinalool as the preferred substrate for in vitro VvCYP76F14 activity assays. Its lower Km (29.12 μM) and higher kcat/Km (0.4713 s⁻¹·μM⁻¹) compared to linalool make it the most sensitive substrate for detecting enzyme activity changes, particularly in site-directed mutagenesis studies or inhibitor screening aimed at modulating wine bouquet precursor formation [2].

Odor Threshold Calibration and Sensory Panel Training

Employ 8-hydroxylinalool as a high-threshold reference standard (OT = 160 ng/L in air) for GC-olfactometry calibration, sensory panel training, or structure-odor relationship studies. Its 50-fold lower potency compared to linalool (3.2 ng/L) provides a wide dynamic range for olfactometric scaling [3].

Citrus Honey Authenticity Verification

Detect (+)-(6S)-8-hydroxylinalool by chiral GC-MS in honey samples as a positive confirmatory marker for citrus honey. The combination of (+)-8-hydroxylinalool with methyl anthranilate and caffeine constitutes a validated fingerprint that is absent in all non-citrus monofloral honeys tested [4].

Application
Selection Property
Validation Focus
Varietal chemotaxonomic profiling
(E)-8-Hydroxylinalool content and E/Z ratio
Separate full-bodied vs. neutral wine grape phenotypes
CYP76F14 enzyme assays
Substrate affinity and catalytic efficiency
Enzyme kinetics and inhibitor screening studies
Olfactometric reference standard
High odor threshold for dynamic range
Sensory panel training and GC-O calibration
Citrus honey verification
(6S)-Enantiomer as fingerprint marker
Chiral GC-MS confirmation in honey matrix
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